molecular formula C9H11ClN2O2 B8636293 2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine

2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine

Cat. No.: B8636293
M. Wt: 214.65 g/mol
InChI Key: ZKTLTAWXMCKDEX-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine: is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to an ethyl-methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine typically involves multi-step organic reactions. One common method includes the nitration of 2-chlorophenylethylamine to introduce the nitro group. This is followed by methylation to obtain the final product. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and methyl iodide for methylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine: undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium amide (NaNH2), thiourea.

Major Products Formed

    Oxidation: 2-(2-Amino-6-nitro-phenyl)-ethyl-methylamine.

    Reduction: 2-(2-Chloro-6-nitroso-phenyl)-ethyl-methylamine.

    Substitution: 2-(2-Amino-6-nitro-phenyl)-ethyl-methylamine derivatives.

Scientific Research Applications

2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine: can be compared with other similar compounds such as:

    2-(2-Chloro-6-nitro-phenyl)-ethylamine: Lacks the methyl group, which may affect its reactivity and biological activity.

    2-(2-Bromo-6-nitro-phenyl)-ethyl-methylamine: The bromo group can influence the compound’s electronic properties and reactivity.

    2-(2-Chloro-6-amino-phenyl)-ethyl-methylamine: The amino group can significantly alter the compound’s chemical behavior and biological effects.

These comparisons highlight the unique properties of This compound , making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

2-(2-chloro-6-nitrophenyl)-N-methylethanamine

InChI

InChI=1S/C9H11ClN2O2/c1-11-6-5-7-8(10)3-2-4-9(7)12(13)14/h2-4,11H,5-6H2,1H3

InChI Key

ZKTLTAWXMCKDEX-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=C(C=CC=C1Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methylamine in THF (2 M, 200 mL) was added 2-(2-bromoethyl)-1-chloro-3-nitro-benzene (14.0 g, 0.053 mole) in a pressure bottle, the reaction mixture was stirred at 60° C. overnight and the solvent was removed. The solid residue was treated with sodium hydroxide (1 N, 100 mL) and the aqueous extracted with methylene chloride (2×100 mL). The combined organic layers were washed with water (100 mL), saturated sodium chloride (100 mL), dried (sodium sulfate) and concentrated to provide 11.0 g of the title compound as a light brown oil. 1H NMR (DMSO-d6): 7.70 δ (d, 1H); 7.60 δ (d, 1H); 7.35 δ (t, 1H); 3.15 δ (t, 2H); 2.90 δ (t, 2H); 2.60 δ (s, 3H); 1.60 δ (broad, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2-bromoethyl)-1-chloro-3-nitro-benzene
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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